Gemcitabinmonophosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine monophosphate is a phosphorylated derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine is primarily used to treat various types of cancer, including pancreatic, non-small cell lung, breast, and ovarian cancers . The monophosphate form, gemcitabine monophosphate, is an intermediate in the metabolic activation of gemcitabine within cells .
Wissenschaftliche Forschungsanwendungen
Gemcitabine monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.
Medicine: Explored for its potential in targeted cancer therapy and drug delivery systems.
Industry: Utilized in the development of novel chemotherapeutic agents and formulations.
Wirkmechanismus
Target of Action
Gemcitabine monophosphate, a potent and specific deoxycytidine analog, primarily targets deoxycytidine kinase (DCK) and ribonucleotide reductase (RR) . DCK is responsible for the initial phosphorylation of gemcitabine, converting it into its active form . RR is an enzyme complex that catalyzes the formation of deoxyribonucleotides (dNTPs) from ribonucleotides (rNTPs) through the nucleoside salvage pathway .
Mode of Action
After uptake into malignant cells, gemcitabine is phosphorylated by DCK to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . dFdCDP inhibits RR, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . It is incorporated into DNA and after the incorporation of one more nucleotide leads to DNA strand termination .
Biochemical Pathways
Gemcitabine exerts its clinical effect by depleting the deoxyribonucleotide pools, and incorporating its triphosphate metabolite (dFdC-TP) into DNA, thereby inhibiting DNA synthesis . This process blocks the cell cycle in the early S phase, eventually resulting in apoptosis .
Pharmacokinetics
Gemcitabine is a hydrophilic molecule, and three nucleoside transporters mediate most of its uptake into cells: SLC29A1, SLC28A1, and SLC28A3 . After administration and uptake by the cancer cell, gemcitabine undergoes an initial phosphorylation by DCK, followed by a series of phosphorylation steps to become pharmacologically active . The majority (~ 90%) of intracellular gemcitabine is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .
Result of Action
The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. The incorporation of dFdCTP into DNA is resistant to the normal mechanisms of DNA repair . This irreparable error leads to inhibition of DNA synthesis, and eventually apoptosis .
Action Environment
The action, efficacy, and stability of gemcitabine can be influenced by various environmental factors. For instance, the expression levels of nucleoside transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Additionally, the intracellular delivery of therapeutic agents with poor permeability can be improved by the CPP-based drug delivery system .
Biochemische Analyse
Biochemical Properties
Gemcitabine monophosphate is formed from gemcitabine through the action of deoxycytidine kinase . This phosphorylation is a rate-limiting step in the activation of gemcitabine . The formation of gemcitabine monophosphate is a critical part of the drug’s antitumor activity .
Cellular Effects
Gemcitabine monophosphate plays a significant role in the cytotoxic effects of gemcitabine on cancer cells . It is involved in disrupting tumor cell replication and inducing cell death via apoptosis . The presence of gemcitabine monophosphate in cells has been associated with increased apoptosis of cancer cells .
Molecular Mechanism
Gemcitabine monophosphate is further converted into active diphosphate and triphosphate forms, which interfere with DNA synthesis and inhibit ribonucleotide reductase, thereby arresting tumor growth . The triphosphate form of gemcitabine can be incorporated into DNA, disrupting DNA replication and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of gemcitabine monophosphate can change over time in laboratory settings. For instance, the cytotoxic activity of gemcitabine is enhanced through prolonged infusion time rather than higher dosage .
Dosage Effects in Animal Models
In animal models, the effects of gemcitabine can vary with different dosages . Lower doses can lead to robust tumor regression, while higher doses may lead to toxic or adverse effects .
Metabolic Pathways
Gemcitabine monophosphate is part of the metabolic pathway of gemcitabine, which involves several enzymes including deoxycytidine kinase, nucleoside monophosphate kinase, and potentially nucleoside diphosphate kinase .
Transport and Distribution
Gemcitabine is transported into cells via nucleoside transporters, where it is then converted into gemcitabine monophosphate . The transport and distribution of gemcitabine and its metabolites within cells and tissues can be influenced by various factors, including the expression levels of these transporters .
Subcellular Localization
The subcellular localization of gemcitabine monophosphate is likely to be within the cytoplasm, given that this is where the enzymes involved in its metabolic pathway are located . The specific compartments or organelles to which gemcitabine monophosphate is directed within cells have not been explicitly described in the literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gemcitabine monophosphate is synthesized from gemcitabine through phosphorylation. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate . This reaction typically occurs under physiological conditions within cells, but it can also be replicated in vitro using purified enzymes and appropriate substrates.
Industrial Production Methods
Industrial production of gemcitabine monophosphate involves the chemical synthesis of gemcitabine followed by its enzymatic phosphorylation. The process includes:
Analyse Chemischer Reaktionen
Types of Reactions
Gemcitabine monophosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.
Hydrolysis: Breakdown into gemcitabine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Requires deoxycytidine kinase and ATP as a phosphate donor.
Hydrolysis: Occurs under acidic or basic conditions, often catalyzed by phosphatases.
Major Products
Gemcitabine Diphosphate and Triphosphate: Formed through sequential phosphorylation.
Gemcitabine: Produced through hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fludarabine: A purine analog with similar mechanisms of action.
Uniqueness
Gemcitabine monophosphate is unique due to its dual mechanism of action, involving both DNA incorporation and ribonucleotide reductase inhibition . This dual action enhances its efficacy against rapidly dividing cancer cells compared to other nucleoside analogs .
Biologische Aktivität
Gemcitabine monophosphate (dFdCMP) is a key metabolite of gemcitabine, a nucleoside analog widely used in cancer therapy. Understanding its biological activity is crucial for optimizing its therapeutic efficacy and overcoming resistance mechanisms in various cancers. This article delves into the biological activity of gemcitabine monophosphate, supported by research findings, data tables, and case studies.
Gemcitabine is initially phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate. This compound is further phosphorylated to produce gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its antitumor effects. The mechanism involves:
- Incorporation into DNA : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and subsequent apoptosis of malignant cells .
- Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing dCTP levels, which enhances the incorporation of dFdCTP into DNA .
Biological Activity in Cancer Models
Research has demonstrated that gemcitabine monophosphate exhibits significant biological activity, particularly in cancer cell lines deficient in dCK. For instance:
- Prodrug Development : A study reported the synthesis of a gemcitabine phosphoramidate prodrug that effectively delivered dFdCMP intracellularly, showing enhanced activity against dCK-deficient cancer cells compared to gemcitabine itself . This indicates that gemcitabine monophosphate can bypass resistance mechanisms associated with dCK deficiency.
Case Studies and Clinical Findings
Several clinical studies have highlighted the importance of genetic factors influencing the efficacy of gemcitabine and its metabolites:
- ENT1 Expression : A study involving pancreatic cancer patients indicated that those with high expression levels of the equilibrative nucleoside transporter 1 (ENT1) had significantly longer survival rates when treated with gemcitabine compared to those with low ENT1 expression (median survival 25.7 months vs. 8.5 months; P<0.001) .
- CDA Polymorphisms : Another study found that patients with specific polymorphisms in the cytidine deaminase (CDA) gene showed varying responses to gemcitabine treatment, suggesting that genetic profiling could guide personalized therapy .
Data Table: Summary of Key Studies on Gemcitabine Monophosphate
Enhanced Therapeutic Strategies
Recent advancements have focused on improving the delivery and efficacy of gemcitabine monophosphate:
- Nanoparticle Delivery Systems : Research on inorganic-organic hybrid nanoparticles loaded with gemcitabine has shown improved cellular uptake and reduced toxicity, enhancing therapeutic outcomes .
- Combination Therapies : Studies have explored the co-delivery of gemcitabine monophosphate with siRNA targeting vascular endothelial growth factor (VEGF), resulting in significant tumor growth inhibition with minimal toxicity .
Eigenschaften
CAS-Nummer |
116371-67-6 |
---|---|
Molekularformel |
C9H12F2N3Na2O8P |
Molekulargewicht |
405.16 g/mol |
IUPAC-Name |
disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1 |
InChI-Schlüssel |
YOWQXAMQHWESCE-RBECAVKOSA-L |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |
Aussehen |
White to Off-White Solid |
melting_point |
>164°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2’,2’-difluorodeoxycytidine Monophosphate; Gemcitabine 5’-phosphate; 2'-Deoxy-2',2'-difluoro-5'-cytidylic acid; ZM 241385 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.